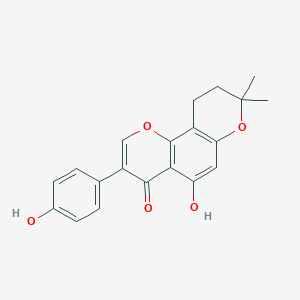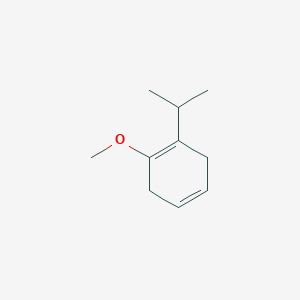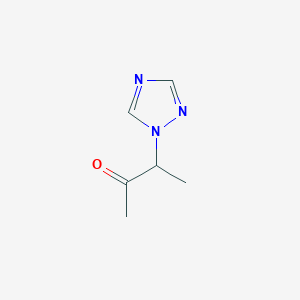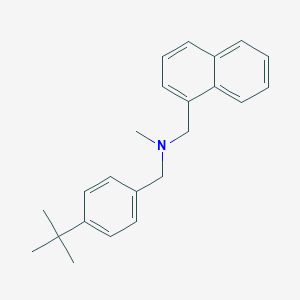
Buténafine
Vue d'ensemble
Description
La buténafine est un composé antifongique synthétique dérivé de la benzylamine. Elle est principalement utilisée pour le traitement topique de diverses infections dermatologiques, notamment le pityriasis versicolor, le pied d'athlète (tinea pedis), la teigne (tinea corporis) et l'eczéma de laaine (tinea cruris). La this compound est connue pour son activité supérieure contre Candida albicans par rapport à d'autres agents antifongiques tels que la terbinafine et la naftifine .
Applications De Recherche Scientifique
Butenafine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving benzylamine derivatives and their reactivity.
Biology: Butenafine is studied for its antifungal properties and its effects on fungal cell membranes.
Industry: Butenafine is used in the formulation of topical creams and ointments for antifungal treatments
Mécanisme D'action
Target of Action
Butenafine, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
Butenafine interacts with its target, the squalene epoxidase enzyme, by inhibiting its activity . This inhibition leads to the synthesis inhibition of sterols . The interaction results in a deficiency in ergosterol, a major fungal membrane sterol .
Biochemical Pathways
The primary biochemical pathway affected by Butenafine is the fungal sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, Butenafine disrupts the synthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes .
Pharmacokinetics
It’s known that butenafine is applied topically, indicating that its bioavailability would be localized to the site of application .
Result of Action
The inhibition of ergosterol synthesis by Butenafine leads to increased membrane permeability in fungal cells . This increased permeability results in the leakage of cellular components, ultimately leading to fungal cell death .
Safety and Hazards
Butenafine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is recommended to wear suitable protective clothing and use non-sparking tools . In case of accidental contact, contaminated clothing should be removed immediately and the skin should be rinsed with plenty of water .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de buténafine implique plusieurs étapes. Une méthode courante commence par la n-méthyl-1-naphtylméthylamine et l'alcool benzylique p-tert-butyle comme matières premières. La réaction se déroule sous l'action d'un catalyseur, suivie d'une salification avec de l'acide chlorhydrique dans un solvant organique. Le produit est ensuite filtré et séché sous pression réduite pour obtenir du chlorhydrate de this compound avec une pureté élevée .
Méthodes de production industrielle
La production industrielle du chlorhydrate de this compound suit généralement la même voie de synthèse que celle décrite ci-dessus, mais à plus grande échelle. Le procédé implique l'utilisation de grands réacteurs et de systèmes de filtration et de séchage efficaces pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La buténafine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels de la this compound.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le groupe benzylamine.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
Applications de recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans des études impliquant des dérivés de la benzylamine et leur réactivité.
Biologie : La this compound est étudiée pour ses propriétés antifongiques et ses effets sur les membranes cellulaires fongiques.
Industrie : La this compound est utilisée dans la formulation de crèmes et de pommades topiques pour les traitements antifongiques
Mécanisme d'action
La this compound exerce ses effets antifongiques en inhibant la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. Elle se lie et inhibe l'enzyme squalène époxidase, qui est impliquée dans la biosynthèse de l'ergostérol. Cette inhibition entraîne une augmentation de la perméabilité de la membrane et une accumulation toxique de squalène, entraînant finalement la mort des cellules fongiques .
Comparaison Avec Des Composés Similaires
La buténafine est structurellement et pharmacologiquement apparentée aux antifongiques de type allylamine tels que la terbinafine et la naftifine. Elle a une activité supérieure contre Candida albicans et présente des concentrations minimales inhibitrices plus faibles contre Cryptococcus et Aspergillus . Des composés similaires comprennent :
- Terbinafine
- Naftifine
- Tolnaftate
- Clotrimazole
- Bifonazole
L'action double unique de la this compound, qui augmente la perméabilité de la membrane et provoque une accumulation toxique de squalène, la rend fongicide plutôt que simplement fongistatique, ce qui la distingue des autres agents antifongiques .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKWBDEJIDSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040657 | |
| Record name | Butenafine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (HCl salt), 7.56e-05 g/L | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action has not been fully established, it has been suggested that butenafine, like allylamines, interferes with sterol biosynthesis (especially ergosterol) by inhibiting squalene monooxygenase, an enzyme responsible for converting squalene to 2,3-oxydo squalene. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Blockage of squalene monooxygenase also leads to a subsequent accumulation of squalene. When a high concentration of squalene is reached, it is thought to have an effect of directly kill fungal cells. | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101828-21-1 | |
| Record name | Butenafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butenafine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTENAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butenafine Hydrochloride?
A: Butenafine Hydrochloride is a benzylamine antifungal agent that primarily acts by inhibiting the enzyme squalene epoxidase in fungi. [, , , , , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , , ]
Q2: How does inhibiting squalene epoxidase affect fungi?
A: Blocking squalene epoxidase disrupts the production of ergosterol, leading to the accumulation of squalene within the fungal cell. [, , ] This accumulation alters membrane fluidity and permeability, ultimately resulting in fungal cell death. [, , ]
Q3: Does Butenafine Hydrochloride have any other antifungal mechanisms?
A: Beyond its primary effect on squalene epoxidase, research suggests Butenafine Hydrochloride might also exert a direct membrane-damaging effect, particularly at higher concentrations. This secondary mechanism could contribute to its fungicidal activity. []
Q4: What is the molecular formula and weight of Butenafine Hydrochloride?
A4: The molecular formula of Butenafine Hydrochloride is C23H27N • HCl, and its molecular weight is 357.91 g/mol.
Q5: Are there any spectroscopic data available for Butenafine Hydrochloride?
A: Studies have used various spectroscopic techniques to characterize Butenafine Hydrochloride. For example, one study utilized UV-Vis spectrophotometry to determine its concentration in cream formulations, finding a maximum absorbance (λmax) at 252 nm. []
Q6: Is Butenafine Hydrochloride stable in topical formulations?
A: Butenafine Hydrochloride demonstrates good stability in topical formulations, particularly cream formulations. [, , , ]
Q7: How does urea affect the stability and efficacy of Butenafine Hydrochloride in topical formulations?
A: Research indicates that combining Butenafine Hydrochloride with urea in a cream formulation doesn't negatively impact its stability. In fact, the addition of urea enhances the drug's penetration into the nail plate, improving its efficacy against onychomycosis. [, ]
Q8: Have any computational studies been conducted on Butenafine Hydrochloride?
A: Yes, computational studies have been used to investigate the interaction of Butenafine Hydrochloride with lipids. These studies have employed conformational analysis and molecular modeling techniques to understand how the drug interacts with cell membranes. [, ]
Q9: How does the structure of Butenafine Hydrochloride contribute to its antifungal activity?
A: The specific chemical structure of Butenafine Hydrochloride, particularly the benzylamine moiety and the naphthalene ring, is crucial for its interaction with and inhibition of squalene epoxidase. Modifications to this structure could potentially alter its activity and selectivity. [, , ]
Q10: What formulation strategies have been explored to improve the delivery and efficacy of Butenafine Hydrochloride?
A10: Researchers have investigated various formulation approaches to enhance the delivery and efficacy of Butenafine Hydrochloride. These include:
- Nanoemulsions: Nanoemulsified Butenafine Hydrochloride has shown promise in preclinical studies for treating cutaneous leishmaniasis, demonstrating enhanced drug delivery and efficacy compared to the free drug. []
- Nanostructured Lipid Carriers (NLCs): Incorporating Butenafine Hydrochloride into NLCs has been explored for topical delivery, aiming to improve drug penetration and prolong its release for sustained activity. []
- Proniosomal Gels: Proniosomal gels loaded with Butenafine Hydrochloride have also been investigated as a potential topical delivery system, aiming to improve drug penetration, prolong release, and enhance antifungal activity. []
Q11: How is Butenafine Hydrochloride absorbed and distributed in the body following topical application?
A: Following topical application, Butenafine Hydrochloride exhibits good penetration into the stratum corneum, the outermost layer of the skin, and demonstrates a prolonged retention time within the skin. [, , ] This allows for sustained drug activity even after the cessation of treatment. [] Systemic exposure after topical application is minimal. []
Q12: What are the metabolic pathways of Butenafine Hydrochloride?
A: Studies in animals and humans have identified several metabolites of Butenafine Hydrochloride. These metabolites are primarily formed through N-dealkylation and oxidation reactions. []
Q13: What types of fungal infections has Butenafine Hydrochloride shown efficacy against in preclinical and clinical studies?
A13: Butenafine Hydrochloride has demonstrated efficacy against a broad spectrum of fungal infections, both in vitro and in vivo, including:
- Dermatophytosis: This encompasses fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species. Numerous studies have shown Butenafine Hydrochloride's effectiveness in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail fungus). [, , , , , , , , , , , , , , , , , , ]
- Pityriasis Versicolor: A fungal infection of the skin caused by Malassezia globosa, resulting in discolored patches of skin. While some studies suggest potential benefits of Butenafine Hydrochloride in treating pityriasis versicolor, further research is needed to confirm its efficacy in this context. [, ]
- Candidiasis: Butenafine Hydrochloride has shown limited activity against Candida species in vitro, with variable results observed in clinical settings. [, , ]
Q14: What animal models have been used to study Butenafine Hydrochloride's efficacy against fungal infections?
A: Guinea pig models are commonly employed to study Butenafine Hydrochloride's efficacy, particularly against tinea pedis (athlete's foot). [, , ] These models closely mimic the pathophysiology of human tinea pedis, making them valuable for evaluating antifungal agents. [, ]
Q15: Are there any reported cases of resistance to Butenafine Hydrochloride?
A: While Butenafine Hydrochloride has demonstrated potent antifungal activity, the emergence of resistance remains a concern. Some studies have reported cases of reduced susceptibility to Butenafine Hydrochloride in specific fungal strains, particularly those with pre-existing resistance to other antifungal agents. Continuous surveillance and judicious use of antifungal agents, including Butenafine Hydrochloride, are crucial to mitigate the development and spread of resistance. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![triethyl-[2-hydroxy-3-[3-[2-hydroxy-3-(triethylazaniumyl)propoxy]phenoxy]propyl]azanium;diiodide](/img/structure/B34944.png)

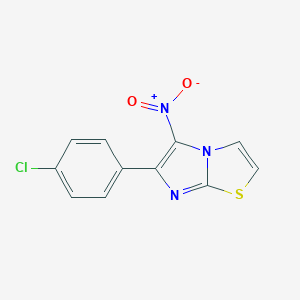
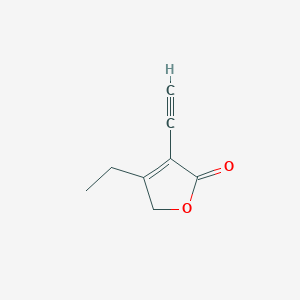
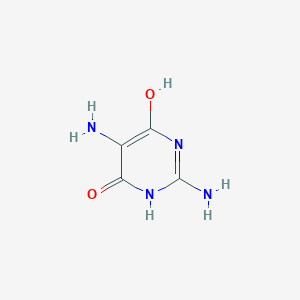
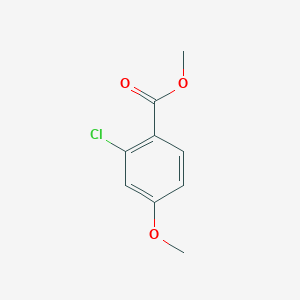
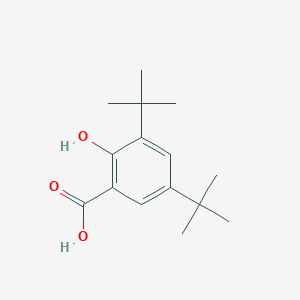
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

